1-Undecene

Beschreibung

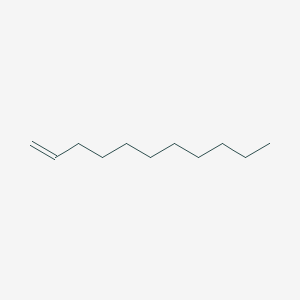

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

undec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOHCCUXLBQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-41-7 | |

| Record name | 1-Undecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061168 | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 160 °F OC | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, chloroform, ligroin; insol in water | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.493 mm Hg @ 25 °C | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

821-95-4, 68526-57-8 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-12, C11-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-UNDECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1446756A8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Novel Approaches for 1 Undecene Production

Conventional Petrochemical Synthesis Routes for Alpha-Olefins

Conventional production of linear alpha-olefins (LAOs), including 1-undecene, largely relies on the catalytic oligomerization of ethylene (B1197577). ontosight.ai This process involves the coupling of multiple ethylene molecules to form longer hydrocarbon chains with a double bond at the terminal position.

Ethylene oligomerization processes yield a mixture of linear alpha-olefins with varying chain lengths. ontosight.ai The distribution of products typically follows a Schulz-Flory distribution, although specific catalysts and reaction conditions can influence selectivity towards particular chain lengths. researchgate.net While 1-butene (B85601) and 1-hexene (B165129) are often the main products in many ethylene oligomerization systems, conditions can be adjusted to favor the production of longer-chain alpha-olefins like this compound. bilkent.edu.trcapes.gov.br Some catalyst systems have been shown to produce oligomers with odd numbers of carbon atoms, including this compound, alongside even-numbered olefins. ippi.ac.ir

A variety of transition metal catalysts, particularly nickel-based systems, are crucial for ethylene oligomerization. researchgate.netrsc.orgrsc.org These catalysts can be homogeneous or heterogeneous. researchgate.netrsc.org Nickel-based inorganic porous materials, such as NiO on various carriers and Ni-exchanged materials like zeolites, sulfated alumina (B75360), and silica-alumina, are significant heterogeneous catalysts for this process. researchgate.netrsc.orgrsc.org

Studies have investigated the use of Ni(II)/sulfated alumina catalysts supported on nonporous fumed alumina for ethylene oligomerization. bilkent.edu.trcapes.gov.br These catalysts have demonstrated good activity and stability under specific conditions, such as temperatures at or below 298 K and near-atmospheric pressure in a slurry reactor. bilkent.edu.trcapes.gov.br While complete ethylene conversion was achieved, the primary products were typically 1-butene and 1-hexene. bilkent.edu.trcapes.gov.br The activity and selectivity of these catalysts are influenced by factors such as catalyst preparation methods, activation procedures, and the acidity of the support material. bilkent.edu.trrsc.org The addition of sulfate (B86663) ions to the alumina surface is known to induce the presence of strong Lewis and Brönsted acid sites, which can affect catalytic activity. bilkent.edu.tr

Other catalyst systems, including certain iron di(imino)pyridine complexes and metallocene complexes, have also been explored for ethylene oligomerization, with some exhibiting the ability to produce odd-numbered alpha-olefins like this compound. ippi.ac.irresearchgate.net

Biotechnological and Sustainable Biosynthesis of this compound

In addition to conventional petrochemical routes, significant progress has been made in the biotechnological production of this compound, offering a potentially more sustainable approach. oup.comnih.govpnas.org

Microbial biosynthesis provides a route to produce 1-alkenes, including this compound, from renewable resources. oup.compnas.org this compound has been identified as a semivolatile metabolite produced by various bacterial species. nih.govpnas.org

The enzyme responsible for this compound biosynthesis in Pseudomonas species has been identified as UndA. nih.govpnas.orgembopress.orgnih.govresearchgate.net UndA is a nonheme iron oxidase that catalyzes the conversion of medium-chain fatty acids into terminal alkenes. oup.comnih.govpnas.orgresearchgate.netrcsb.orgescholarship.org This enzyme is conserved in the genus Pseudomonas, and its presence is strongly correlated with this compound production. oup.comnih.gov Studies involving the disruption of the undA gene in Pseudomonas aeruginosa have shown a complete abolition of this compound production, confirming its essential role in this biosynthetic pathway. nih.govembopress.orgpnas.org Heterologous expression of undA homologs from various Pseudomonas species in E. coli has also been shown to confer this compound production. nih.gov

UndA has been characterized as a soluble protein. oup.comresearchgate.net Biochemical analyses have demonstrated that UndA is a nonheme iron(II)-dependent enzyme that converts lauric acid (a 12-carbon fatty acid) to this compound through oxidative decarboxylation. nih.govpnas.org The enzyme accepts fatty acids with chain lengths from C10 to C14 as substrates. pnas.orgnih.govescholarship.orgbiorxiv.org

Research has provided detailed insights into the structure and mechanism of UndA. X-ray crystal structural analyses have been performed, and biochemical studies suggest an unusual mechanism involving β-hydrogen abstraction during fatty acid substrate activation. nih.govpnas.orgrcsb.orgescholarship.org Further characterization has revealed that UndA harbors a coupled dinuclear iron cluster, and the diferrous form is catalytically active. acs.orgacs.org

UndA belongs to a family of oxygen-activating, nonheme iron oxidases that specifically convert medium-chain fatty acids into corresponding terminal olefins. nih.govpnas.orgrcsb.orgescholarship.org These enzymes utilize a nonheme iron-dependent mechanism involving oxygen activation. nih.govpnas.orgrcsb.orgescholarship.org The conversion of free fatty acids to 1-alkenes by these enzymes occurs via oxidative decarboxylation. oup.comresearchgate.net UndA is a notable example of a diiron decarboxylase. acs.orgacs.org The catalytic activity of UndA strictly requires Fe2+ and dioxygen. pnas.orgacs.org The mechanism likely involves the binding of the fatty acid substrate to the Fe2+ center, triggering electron transfer and leading to substrate oxidation, Fe2+ reduction, and the formation of water and carbon dioxide. researchgate.net

While UndA is a soluble non-heme diiron enzyme, another non-heme iron oxidase, UndB, has also been identified as converting medium-chain fatty acids into terminal alkenes. oup.comresearchgate.net Unlike UndA, UndB is an integral membrane enzyme belonging to the fatty acid desaturase-like superfamily. oup.comresearchgate.net

Microbial Production of this compound

Oxidative Decarboxylation of Lauric Acid to this compound

One key enzymatic pathway for this compound synthesis involves the oxidative decarboxylation of lauric acid (a 12-carbon saturated fatty acid). This reaction is catalyzed by specific enzymes, notably fatty acid decarboxylases like UndA. acs.orgnih.govpnas.org Feeding experiments using isotopically labeled lauric acid have confirmed that lauric acid serves as a precursor for this compound, with the terminal carboxylic acid group being removed during the process. nih.govpnas.org

Genetic Engineering of Microorganisms for Enhanced this compound Production (e.g., E. coli, Acinetobacter baylyi ADP1)

Genetic engineering of microorganisms has proven to be a promising strategy for enhancing this compound production. Strains such as Escherichia coli and Acinetobacter baylyi ADP1 have been engineered to produce this compound. nih.govbiorxiv.orgrsc.orgnih.govwikipedia.orgbiorxiv.orgportlandpress.com

Heterologous expression of the undA gene, responsible for this compound biosynthesis in Pseudomonas, has been successfully demonstrated in E. coli, leading to this compound production. nih.govpnas.org Similarly, Acinetobacter baylyi ADP1 has been engineered by expressing heterologous enzymes, including the fatty acid decarboxylase UndA and a thioesterase ('TesA) from E. coli. biorxiv.orgrsc.orgnih.govbiorxiv.orgportlandpress.comresearchgate.net Co-expression of undA and 'tesA in A. baylyi ADP1 has been shown to enhance this compound production compared to expressing undA alone. biorxiv.orgrsc.org

Substrate Specificity and Metabolic Pathway Engineering for this compound Synthesis

The substrate specificity of the enzymes involved, particularly UndA, plays a crucial role in determining the chain length of the resulting alkene. UndA has been found to specifically convert medium-chain fatty acids ranging from C10 to C14 into their corresponding terminal olefins. acs.orgnih.govpnas.orgpnas.orgrcsb.org This narrower substrate spectrum of UndA, compared to other enzymes like OleT, makes it particularly suitable for targeted this compound production from a C12 fatty acid like lauric acid. biorxiv.orgnih.gov

Metabolic pathway engineering in host microorganisms focuses on increasing the availability of the fatty acid precursors, such as lauric acid, and optimizing the activity of the heterologously expressed enzymes. nih.gov Strategies can include increasing the availability of free fatty acids, selecting more efficient enzymes with specificity for medium-chain lengths, blocking competing metabolic pathways, and balancing enzyme activities. nih.gov For instance, co-expression of UndB (an UndA homolog) and a C12-specific thioesterase (UcFatB2) in E. coli has been shown to confer extracellular this compound production. biorxiv.org

Biosynthesis from Lignin-Derived Molecules (e.g., Ferulate)

An innovative approach to sustainable this compound production involves its biosynthesis from lignin-derived molecules. Acinetobacter baylyi ADP1, known for its ability to catabolize various lignin-derived monomers, has been engineered to produce this compound using ferulate as the sole carbon source. biorxiv.orgnih.govbiorxiv.orgresearchgate.netnih.govx-mol.com This involves integrating a synthetic metabolic pathway for alkene synthesis into the bacterium's natural aromatic degrading pathway. nih.govresearchgate.netnih.gov Adaptive laboratory evolution has been employed to develop A. baylyi ADP1 strains with enhanced tolerance to ferulate, enabling robust growth and this compound production from this substrate. biorxiv.orgnih.govbiorxiv.orgresearchgate.netnih.govx-mol.com

Enzymatic Mechanisms and Structural Biology of UndA and Related Enzymes

UndA is characterized as a nonheme iron(II)-dependent enzyme that catalyzes the oxidative decarboxylation of lauric acid to this compound. nih.govpnas.org The crystal structure of UndA (PDB ID: 4WWZ) reveals a substrate-binding site featuring a hydrophobic tunnel that accommodates medium-chain fatty acids (C10-C14). acs.orgnih.govpnas.org The mechanism proposed for UndA involves the binding of lauric acid to the ferrous iron center, followed by the coordination of molecular oxygen. pnas.orggoogle.com This leads to the formation of a putative Fe(III)-superoxide complex that abstracts a β-hydrogen from lauric acid, ultimately resulting in the formation of this compound, CO2, and water. pnas.org While initially thought to involve a mononuclear iron system, computational studies suggest that a binuclear iron(IV)-peroxo structure might be a more likely and reactive active site in UndA. chemistryviews.org UndA belongs to a family of nonheme oxidases that convert medium-chain fatty acids into terminal olefins using an oxygen-activating, nonheme, iron-dependent mechanism. nih.govresearchgate.net UndB is another non-heme iron oxidase that converts medium-chain fatty acids into terminal alkenes and belongs to the fatty acid desaturases-like superfamily of integral membrane enzymes, in contrast to the soluble UndA. oup.com

Optimization of Bioreactor Conditions for this compound Fermentation

Optimizing bioreactor conditions is crucial for maximizing this compound fermentation efficiency. This involves controlling various parameters that affect microbial growth and product synthesis. Traditional parameters monitored include biomass (OD600), partial oxygen pressure, pH, and substrate concentration. acs.org Real-time monitoring techniques, such as differential mobility spectrometry (DMS), are being explored to fingerprint and track volatile products like this compound directly from the bioreactor exhaust gas, providing a more holistic view of the process. acs.org Optimizing fermentation conditions can involve determining suitable medium components, fermentation time, temperature, initial pH, and stirring speed. nih.gov The results from bioreactor experiments can also inform strain engineering efforts by identifying metabolic bottlenecks or the accumulation of intermediates. culturebiosciences.com

Advanced Reaction Chemistry and Catalysis Involving 1 Undecene

Polymerization and Oligomerization Reactions of 1-Undecene

The double bond in this compound allows it to undergo polymerization and oligomerization, forming longer hydrocarbon chains. These reactions are typically facilitated by various catalytic systems, influencing the resulting polymer or oligomer's molecular weight, structure, and properties.

Homopolymerization of this compound

Homopolymerization of this compound involves the reaction of this compound monomers with each other to form poly(this compound). While this compound can undergo polymerization, information specifically focused on its homopolymerization in the search results is limited. Some sources mention the synthesis of poly(10-undecene-1-ol) by metallocene-catalyzed polymerization, where 10-undecene-1-ol is a derivative of this compound researchgate.net. This suggests that substituted this compound monomers can be homopolymerized using appropriate catalytic systems.

Copolymerization of this compound with Other Monomers (e.g., Propylene (B89431), Ethylene)

Copolymerization of this compound with other olefins, such as ethylene (B1197577) and propylene, is a significant area of research aimed at producing polymers with modified properties compared to homopolymers. The incorporation of a longer-chain alpha-olefin like this compound into polyethylene (B3416737) or polypropylene (B1209903) chains can influence crystallinity, thermal behavior, and introduce sites for further functionalization if a functionalized undecene is used.

Metallocene catalysts are widely employed in the copolymerization of olefins due to their well-defined structures and ability to create polymers with controlled microstructures. Studies have investigated the metallocene-catalyzed copolymerization of ethylene with 11-bromo-1-undecene (B109033), a functionalized derivative of this compound, to synthesize brominated polyethylene mdpi.comresearchgate.net. This process utilizes catalysts like rac-Et(H4Ind)2ZrCl2 in conjunction with methylaluminoxane (B55162) (MAO) as a cocatalyst mdpi.comresearchgate.net. The incorporation of 11-bromo-1-undecene into the polyethylene chain has been demonstrated, with incorporation levels varying based on the type of MAO used mdpi.com. Copolymerization of propylene with ω-alkenols, including a protected form of 10-undecene-1-ol, has also been studied using isospecific zirconocene (B1252598) catalysts mdpi.com.

Post-metallocene catalysts represent another class of homogeneous catalysts used in olefin polymerization, offering different steric and electronic properties compared to metallocenes wikipedia.org. These catalysts can be effective in controlling the polymerization of olefins, including the copolymerization of propylene and this compound fau.deacs.org. Bis(phenoxyamine) zirconium complexes have been used as catalysts for the controlled homo- and copolymerization of propene and this compound, demonstrating controlled molecular weight growth and the potential for synthesizing block-like copolymers through sequential monomer addition fau.de.

The choice of catalyst and the specific polymerization conditions significantly impact the characteristics of the resulting polymers. In the metallocene-catalyzed copolymerization of ethylene with 11-bromo-1-undecene, the type of MAO cocatalyst influences the composition of the copolymer mdpi.com. Using dried MAO (dMAO) instead of a modified MAO (MMAO) solution can dramatically increase the incorporation ratio of 11-bromo-1-undecene mdpi.com. The activity of the catalytic system and the comonomer content in copolymers can also be affected by factors such as comonomer concentration and temperature researchgate.netmdpi.com. For instance, in the polymerization of 10-undecene-1-ol, increasing the polymerization temperature and the Al/Zr mole ratio can lead to a major improvement in the polymerization rate researchgate.net. The molecular weight and stereoregularity of poly(1-olefins) can be dependent on the catalyst nature and monomer chain length researchgate.net.

Oligomerization Pathways and Product Distribution

Oligomerization of this compound involves the formation of short chains (oligomers) rather than high molecular weight polymers. This process can be catalyzed by various transition metal complexes. While the search results primarily focus on polymerization, some context on oligomerization of other alpha-olefins is provided, suggesting that similar catalytic systems and principles can be applied to this compound ippi.ac.ir. The codimerization of 1-pentene (B89616) and 1-hexene (B165129) to produce this compound using unbridged metallocene complexes and MAO highlights the potential for oligomerization reactions involving this compound or its precursors ippi.ac.ir. The synthesis of poly-alpha-olefin trimers (C33) by the oligomerization of this compound has also been demonstrated in the context of utilizing bioprocess-derived this compound rsc.orgacs.org. The specific catalyst and reaction conditions would dictate the oligomerization pathways and the resulting product distribution (e.g., dimers, trimers, tetramers).

Stereospecificity and Tacticity Control in this compound Polymerization

The polymerization of alpha-olefins like this compound can lead to polymers with different microstructures, specifically in terms of tacticity. Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone libretexts.orgchimia.ch. The properties of a polymer are significantly influenced by its tacticity; for instance, isotactic polypropylene is a high-melting solid used in structural components, while atactic polypropylene is primarily used in adhesives or as a soft matrix libretexts.org.

Stereospecific polymerization, particularly using Ziegler-Natta catalysts, allows for control over the tacticity of the resulting polymer libretexts.org. While stereocontrol is readily achieved in coordination and ionic polymerization, it presents a challenge in radical polymerization chimia.chchimia.ch. Research has explored the polymerization of higher 1-olefins, including this compound, using various catalysts to achieve controlled tacticity researchgate.netacs.org. For example, studies using ansa-zirconocene catalysts have shown that the type of catalyst and polymerization conditions can influence the tacticity of poly(10-undecene-1-ol), yielding either atactic or isotactic-rich materials researchgate.net. The degree of tacticity in copolymers of propene with higher 1-olefins, such as this compound, has been shown to be strongly influenced by the comonomer type when using certain catalysts researchgate.net. Detailed analysis suggests that the insertion of a comonomer can trigger the formation of atactic sequences researchgate.net.

Functionalization and Derivatization of this compound

The presence of the terminal double bond in this compound makes it susceptible to a variety of functionalization and derivatization reactions.

Electrophilic Addition Reactions with this compound

Electrophilic addition is a fundamental reaction of alkenes where the pi bond is broken, and two new sigma bonds are formed libretexts.orgwikipedia.org. This reaction is initiated by an electrophile, an electron-poor species, which reacts with the electron-rich carbon-carbon double bond wikipedia.orglasalle.edu. The reaction typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile libretexts.orgwikipedia.orglasalle.edu. The regioselectivity of asymmetric electrophilic additions is often governed by Markovnikov's rule wikipedia.org.

Typical electrophilic addition reactions with alkenes include reactions with halogens (halogenation), hydrogen halides (hydrohalogenation), water (hydration), and hydrogen (hydrogenation) wikipedia.orgyou-iggy.com. For this compound, electrophilic addition can lead to various products depending on the specific reagent used. For instance, hydrogenation of this compound yields undecane (B72203) you-iggy.comyou-iggy.com.

Hydroformylation and Carbonylation Reactions

Hydroformylation, also known as the oxo process, is a significant industrial reaction involving the addition of carbon monoxide and hydrogen to an alkene to form aldehydes researchgate.net. This reaction is typically catalyzed by transition metals, most frequently cobalt or rhodium complexes researchgate.net. Carbonylation reactions, in general, involve the incorporation of a carbonyl group into a molecule google.comgoogle.comosti.gov.

Studies have explored the carbonylative polymerization of alkenols, such as 10-undecen-1-ol (B85765) (a derivative of this compound), to synthesize polyketoesters osti.gov. This process involves competitive alkene/CO copolymerization and alkene hydroesterification, catalyzed by palladium complexes osti.gov. The relative rates of ketone and ester formation can be tuned by modifying the ligand design of the catalyst osti.gov.

Oxidation Reactions

Oxidation reactions of alkenes involve the addition of oxygen or an increase in the number of bonds to oxygen libretexts.org. The specific products of alkene oxidation depend on the oxidizing agent and reaction conditions. While the search results did not provide specific details on the oxidation of this compound itself, the general principles of alkene oxidation apply. Alkenes can undergo various oxidation reactions, including epoxidation, dihydroxylation, and oxidative cleavage.

Biocatalytic oxidation of fatty acids has been shown to produce terminal alkenes like this compound. For example, the enzyme UndA catalyzes the production of this compound from lauric acid through oxidative decarboxylation, utilizing molecular oxygen as the oxidant nih.gov.

Amination Reactions (e.g., Pd-catalyzed aerobic oxidative amination)

Amination reactions involve the introduction of an amino group into a molecule. Palladium-catalyzed aerobic oxidative amination is a method for the efficient synthesis of amine derivatives from terminal alkenes scientificlabs.comchemdad.comwiley-vch.deacs.org. This reaction utilizes molecular oxygen as the oxidant and is catalyzed by palladium complexes wiley-vch.deacs.org.

This compound has been shown to undergo Pd-catalyzed aerobic oxidative amination with nitrogen nucleophiles, such as saccharin (B28170) and N-tosylcarbamates, to produce useful amine analogs, specifically linear allylamine (B125299) derivatives scientificlabs.comchemdad.comwiley-vch.deacs.org. These reactions are often regioselective and stereoselective acs.org.

Halogenation Reactions (e.g., Hydrobromination, Radical Bromination to 11-Bromo-1-undecene)

Halogenation reactions involve the introduction of a halogen atom into a molecule. For alkenes, this can occur via electrophilic addition or radical substitution libretexts.orgsci-hub.se.

Hydrobromination, an electrophilic addition reaction with HBr, results in the addition of a hydrogen atom and a bromine atom across the double bond libretexts.orgwikipedia.orglasalle.edu. Radical bromination, often carried out using reagents like N-bromosuccinimide (NBS) under UV light or with radical initiators, can lead to the substitution of a hydrogen atom with a bromine atom at the allylic position (the carbon atom adjacent to the double bond) libretexts.orgmasterorganicchemistry.com.

Synthesis of Specific this compound Derivatives

This compound, an α-olefin with a terminal double bond, serves as a versatile building block in organic synthesis for the preparation of various functionalized derivatives. Its structure, featuring an eleven-carbon chain with unsaturation at the C1 position, allows for selective reactions at either the double bond or functionalization along the alkyl chain.

11-Bromo-1-undecene: This halogenated derivative, characterized by a terminal double bond and a bromine atom at the C11 position, is a key intermediate in organic synthesis chembk.com. It is a clear, colorless to pale yellow liquid chembk.com. Its synthesis can involve alkenyl esters or dibromides as precursors chemicalbook.com. Radical bromination of this compound using N-bromosuccinimide (NBS) under UV light or with radical initiators like AIBN is a method to introduce bromine at allylic positions, although the specific synthesis of 11-bromo-1-undecene from this compound via this exact route for bromination at the terminal carbon is not explicitly detailed in the provided snippets . However, 11-bromo-1-undecene can be prepared and is used in various applications, including the synthesis of brominated polyethylene and poly(olefin)-based anion exchange membranes sigmaaldrich.comresearchgate.net. One reported synthesis involves the alkylation of tetra(ethylene glycol) with commercially available 11-bromo-1-undecene kiesslinglab.com. Another method for preparing an 11-halo-3-undecene compound involves a coupling reaction between a nucleophilic reagent, a 3-hexenyl compound, and a 1-halo-5-halopentane compound google.com. While this describes the synthesis of a related halo-undecene, it highlights synthetic strategies for introducing halogens into undecene structures.

11-amino-1-undecene: Also known as 10-Undecen-1-amine, this compound contains both an amine group and a terminal alkene cymitquimica.com. It is described as a colorless to pale yellow liquid with a distinctive amine odor cymitquimica.com. It is used in the synthesis of surfactants, polymers, and other chemical intermediates cymitquimica.com. Its structure allows for reactivity at both the double bond and the amine group cymitquimica.com. While the provided information describes the compound and its uses, a specific synthesis route directly from this compound is not detailed in the search results.

This compound-2,3-dicarboxylic acid: This derivative features a dicarboxylic acid functionality adjacent to the double bond. Research indicates the conversion of this compound-2,3-dicarboxylic acid and maldoxin (B1254024) to chlorotheolides via Diels-Alder reactions, suggesting its role as a reactant in cycloaddition reactions researchgate.netresearchgate.net. The context of its mention is within the study of secondary metabolites from Pestalotiopsis species researchgate.netresearchgate.net. Details on the specific synthesis of this compound-2,3-dicarboxylic acid starting from this compound are not present in the provided snippets.

11,11-diethoxy-1-undecene: Also known as 11,11-Dimethoxyundec-1-ene or 10-Undecylenal dimethyl acetal (B89532), this compound contains a terminal alkene and a protected aldehyde functionality in the form of a dimethyl acetal at the C11 position sielc.com. Analytical methods for its separation using HPLC have been developed sielc.com. While its existence and analytical characterization are noted, synthetic routes from this compound are not described in the search results. However, related chemistry involving the preparation of 1,1-dialkoxy-9-dodecene compounds from 8-undecenyl compounds and orthoformic esters suggests potential strategies for synthesizing acetal-protected undecene derivatives google.com.

Click Chemistry Applications

This compound and its derivatives are valuable in click chemistry, particularly in thiol-ene reactions, due to the presence of the reactive terminal alkene group. Click chemistry is an approach emphasizing efficient, simple, and selective reactions for joining molecular building blocks wikipedia.orgpcbiochemres.com. Thiol-ene reactions, which involve the addition of a thiol to an alkene, are recognized as a type of click reaction wikipedia.orgmagtech.com.cnmdpi.com. This reaction can be initiated by UV light or radicals magtech.com.cnmdpi.com.

Thiol-ene click reactions for surface functionalization: The thiol-ene click reaction is a powerful tool for modifying surfaces by creating robust covalent attachments mdpi.comresearchgate.netuni-heidelberg.de. This compound derivatives, such as 11-bromo-1-undecene, have been utilized in this context researchgate.net. For example, photoinduced thiol-ene click reaction of 11-bromo-1-undecene with thiol-functionalized silica (B1680970) nanoparticles has been shown to achieve a high attachment density of approximately 5 attachments per nm² researchgate.net. This reaction allows for the formation of bromoalkyl terminated silica nanoparticles researchgate.net. The attachment density can be influenced by the concentration of the alkene and reaction time researchgate.net. This method facilitates the creation of nanoparticles with controlled functionality researchgate.net.

Thiol-ene click chemistry has also been applied to the surface modification of silk fibroin films mdpi.com. In this case, alkene group-containing molecules, such as 11-bromo-1-undecene (referred to as BUD), are grafted onto thiolated silk fibroin films using UV light initiation mdpi.com. X-ray photoelectron spectroscopy (XPS) has confirmed the successful grafting of the alkene molecules onto the surface mdpi.com. This demonstrates the utility of this compound derivatives in creating functionalized biomaterial surfaces mdpi.com.

The versatility of UV-induced thiol-ene click chemistry extends to creating transparent and mechanically robust micropatterns on surfaces like glass or polymer films uni-heidelberg.de. These patterns can be used to fabricate high-density arrays of liquid microdroplets uni-heidelberg.de. The reaction proceeds rapidly under UV irradiation and can be performed in various solvents, including water uni-heidelberg.de.

Applications in Advanced Materials and Niche Chemical Synthesis

Precursors for Specialty Polymers and Functionalized Macromolecules

The unique properties of 1-undecene make it a valuable monomer and comonomer in the production of specialty polymers. Its long aliphatic side chain can impart flexibility and modify the physical properties of the resulting macromolecules, while the terminal double bond allows for controlled polymerization and functionalization.

Brominated polyethylene (B3416737) is a functionalized polymer with applications in areas requiring flame retardancy or as an intermediate for further chemical modifications. One method for its synthesis involves the metallocene-catalyzed copolymerization of ethylene (B1197577) with a bromine-containing comonomer derived from this compound, such as 11-bromo-1-undecene (B109033). digitellinc.comosti.gov

In a notable study, the copolymerization of ethylene and 11-bromo-1-undecene was carried out using a rac-Et(H4Ind)2ZrCl2 catalyst with a modified methylaluminoxane (B55162) (MMAO) cocatalyst. digitellinc.comosti.gov This process yielded a copolymer with an incorporation of 11-bromo-1-undecene ranging from 1.0 to 4.3 mol%. digitellinc.comosti.gov Interestingly, the type of methylaluminoxane (MAO) used as a cocatalyst was found to significantly influence the comonomer incorporation. When a dried methylaluminoxane (dMAO) was used, the incorporation of 11-bromo-1-undecene increased dramatically to 25.2 mol%. digitellinc.comosti.gov This demonstrates that the composition of the ethylene/11-bromo-1-undecene copolymer can be controlled by the choice of cocatalyst without altering the fundamental structure of the catalytic complex. digitellinc.comosti.gov The resulting polymer possesses a linear polyethylene backbone with pendant –CH2Br side chains, which are available for subsequent chemical reactions. digitellinc.com

Table 1: Copolymerization of Ethylene with 11-bromo-1-undecene

| Run | Cocatalyst | 11-bromo-1-undecene Incorporation (mol%) |

| 1 | MMAO | 1.0 |

| 2 | MMAO | 1.5 |

| 3 | MMAO | 2.3 |

| 4 | MMAO | 3.5 |

| 5 | MMAO | 4.3 |

| 6 | dMAO | 25.2 |

Data sourced from studies on metallocene-catalyzed copolymerization. digitellinc.comosti.gov

The incorporation of functional groups into polypropylene (B1209903) enhances its properties and expands its range of applications. A two-step copolymerization and post-modification strategy utilizing a derivative of this compound has been developed to produce a diverse range of functionalized polypropylenes. researchgate.netrsc.org

This approach involves the solution-phase copolymerization of propylene (B89431) with 11-bromo-1-undecene using various metallocene catalysts (C2, C1, and Cs-symmetric). researchgate.net This method allows for tunable incorporation of the comonomer, reaching up to 15.5 mol%, and produces copolymers with a wide range of molecular weights (4–212 kg mol−1) and tacticities (isotactic, syndiotactic, and atactic). researchgate.net

The pendant bromide groups on the poly(propylene)-co-(11-bromo-1-undecene) backbone serve as reactive sites for post-polymerization modification. researchgate.netrsc.org Through nucleophilic substitution reactions, a variety of polar substituents can be introduced, forming covalent bonds such as C-O, C-N, C-S, C-P, and C-C. researchgate.net This versatile platform enables the creation of functionalized polypropylenes with tailored properties, including improved thermal stability, enhanced adhesion to metals, and modified surface wettability. researchgate.net

Polar macromonomers are polymers with a reactive end-group that can be further polymerized to form graft copolymers. Poly(10-undecene-1-ol), synthesized from a derivative of this compound, is a precursor for such macromonomers. researchgate.net The synthesis is achieved through metallocene-catalyzed polymerization. researchgate.net

A key requirement for these macromonomers is the presence of a polymerizable terminal double bond. researchgate.net Research has shown that the choice of catalyst and polymerization conditions significantly influences the end-group characteristics of the resulting polymer. researchgate.net For instance, using the Cp2ZrCl2/MAO catalyst system, it is possible to prepare poly(10-undecene-1-ol) with terminal double bonds. researchgate.net In contrast, other catalysts may predominantly produce internal double bonds. researchgate.net The tacticity of the poly(10-undecene-1-ol) can also be controlled, yielding either atactic or isotactic-rich materials depending on the catalyst employed. researchgate.net

Polyketoesters are a class of polymers containing both ketone and ester functionalities within their backbone. A novel strategy for the synthesis of branched polyketoesters involves the carbonylative polymerization of bifunctional α,ω-alkenols like 10-undecen-1-ol (B85765), a derivative of this compound. osti.gov

This method relies on the competitive application of two related catalytic processes: alternating alkene/CO copolymerization and alkene hydroesterification, both of which proceed through a common palladium-acyl intermediate. osti.gov The balance between these two pathways, which determines the ratio of ketone to ester linkages in the final polymer, can be tuned by the design of the bis(phosphine) ligand on the palladium catalyst. osti.gov

Using a (dppp(3,5-CF3)4)Pd(OTs)2 catalyst, high molecular weight polyketoesters (Mn >20,000 g/mol ) have been synthesized from 10-undecen-1-ol. osti.gov These polymers exhibit a ketone to ester microstructure ratio of approximately 1:2. osti.gov The use of electron-deficient bis(phosphine) ligands is crucial in this process to suppress alkene isomerization, which would otherwise limit the achievable molecular weight. osti.gov

Building Block for Complex Organic Synthesis

The terminal double bond of this compound is a key functional group that allows it to be used as a starting material for the synthesis of more complex molecules. Through various chemical transformations, the simple hydrocarbon chain of this compound can be elaborated into structures with greater functionality and value.

This compound serves as a precursor for the synthesis of chiral intermediates that are essential for the production of various pharmaceuticals. researchgate.net The reactivity of its terminal double bond allows for the introduction of functional groups and the creation of stereocenters.

One important transformation is hydroformylation, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The hydroformylation of this compound, catalyzed by rhodium complexes, produces dodecanal. researchgate.net Aldehydes are versatile intermediates in organic synthesis, readily undergoing further reactions to create a wide range of functional groups present in drug molecules.

Another key reaction is epoxidation, the conversion of the alkene to an epoxide. Chiral epoxides are highly valuable building blocks in the pharmaceutical industry due to their ability to be opened by various nucleophiles, leading to the formation of enantiomerically pure alcohols and other functionalized compounds. orientjchem.orgbath.ac.uk The asymmetric epoxidation of terminal olefins like this compound can be achieved using chiral catalysts, providing access to optically active intermediates. nih.gov For instance, (S)-2-undecanol, which can be derived from this compound, is a precursor for certain anti-Alzheimer's disease drugs. researchgate.net

The Wacker oxidation offers another route to functionalize this compound, converting it to a methyl ketone (2-dodecanone). researchgate.net Ketones are also important intermediates in the synthesis of more complex pharmaceutical compounds.

Table 2: Key Transformations of this compound for Pharmaceutical Intermediates

| Reaction | Reagents/Catalyst | Product | Importance |

| Hydroformylation | CO, H2, Rh catalyst | Dodecanal | Versatile aldehyde intermediate |

| Asymmetric Epoxidation | Oxidant, Chiral catalyst | Chiral 1,2-epoxyundecane | Building block for chiral drugs |

| Wacker Oxidation | Pd catalyst, O2 | 2-Dodecanone | Ketone intermediate |

Preparation of Key Intermediates in Total Synthesis (e.g., (+)-deoxoprosopinine)

In the field of natural product synthesis, this compound is a valuable precursor for the preparation of key intermediates. Notably, it can be used in the synthetic pathway toward piperidine (B6355638) alkaloids such as (+)-deoxoprosopinine. chemicalbook.com The structure of (+)-deoxoprosopinine features a C11 alkyl side chain, and this compound provides the necessary carbon backbone for this substituent. The synthesis involves transforming this compound into an appropriate intermediate that can then be coupled to the piperidine ring core, demonstrating its utility in constructing complex, biologically active molecules.

Diels-Alder Reactions for Complex Molecule Formation (e.g., Chlorotheolides)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, a common structural motif in complex natural products. wikipedia.org This reaction typically involves a conjugated diene and a substituted alkene known as a dienophile. masterorganicchemistry.com For an alkene to be an effective dienophile, it generally requires conjugation with an electron-withdrawing group to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com this compound, as an unactivated, simple alkene, is generally a poor dienophile and its direct participation in Diels-Alder reactions is not synthetically common. While the formation of complex molecules such as Chlorotheolides may involve Diels-Alder strategies, the use of this compound in such a capacity is not prominently documented in scientific literature.

Surface Modification and Nanomaterial Functionalization

The terminal alkene group of this compound is highly effective for grafting long alkyl chains onto the surfaces of various nanomaterials and substrates. This functionalization is critical for altering surface properties such as hydrophobicity, biocompatibility, and chemical reactivity, paving the way for advanced applications in biosensing and electronics.

Functionalization of Silica (B1680970) Nanoparticles for Biosensing Applications

Silica and silicon nanoparticles are fundamental materials in biosensor development. Their surfaces can be covalently modified with 1-alkenes, such as this compound, through processes like hydrosilylation. researchgate.net This reaction forms a highly stable silicon-carbon (Si-C) covalent bond, grafting an eleven-carbon alkyl chain onto the nanoparticle surface. researchgate.net This process can be initiated thermally, with radical initiators, or using UV light. The resulting alkyl layer provides a hydrophobic surface, which can passivate the nanoparticles, prevent oxidation, and serve as a foundation for the subsequent attachment of specific bioreceptors or other functional molecules essential for biosensing platforms.

Modification of Diamond Nanoparticles

Diamond nanoparticles, or nanodiamonds, possess unique mechanical, thermal, and optical properties. Their surfaces are rich in functional groups, primarily from purification processes, which allow for further chemical modification. researchgate.netnih.gov Covalent functionalization can be achieved by attaching molecules to these surface groups. While direct modification with this compound is not widely reported, a common strategy involves creating a hydrogen-terminated surface on the nanodiamonds. This H-terminated surface can then react with terminal alkenes like this compound via photochemical or free-radical pathways to form stable carbon-carbon bonds, effectively grafting undecyl chains onto the diamond core. This modification can improve the dispersibility of nanodiamonds in nonpolar media and polymers.

Attachment Chemistry on Semiconductor Substrates (e.g., C60 fullerenes on Si(111) with amine-terminated this compound SAMs)

Functionally-terminated derivatives of this compound are instrumental in creating highly ordered self-assembled monolayers (SAMs) on semiconductor surfaces. Specifically, 11-amino-1-undecene is used to form amine-terminated SAMs on silicon (Si(111)) substrates. acs.orgnih.gov This interface serves as a versatile platform for the attachment of larger molecules, creating prototypes for devices in solar energy conversion, biosensing, and molecular electronics. acs.orgfigshare.com

In a well-documented application, these amine-terminated SAMs act as a chemical tether for Buckminsterfullerene (C60). acs.orgfigshare.com The amine groups on the monolayer surface serve as the reactive sites for covalently binding the fullerene molecules. nih.gov The chemical state and topography of the resulting C60-modified surface have been characterized using various analytical techniques.

Interactive Data Table: Characterization of C60 on Amine-Terminated this compound SAMs

| Analytical Technique | Finding | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Confirmed the formation of a secondary amine group between the C60 molecule and the 11-amino-1-undecene SAM. The presence of a π−π* C 1s shakeup peak verified the attachment of C60. | acs.orgnih.gov |

| Infrared Spectroscopy (IR) | Verified the characteristic vibrational signatures of both the C60 skeleton and the 11-amino-1-undecene monolayer. | acs.org |

| Atomic Force Microscopy (AFM) | Showed that the attached fullerene molecules produce surface features with an apparent height of approximately 2 nm and an average width of around 20 nm. | acs.orgnih.gov |

Environmental and Biological Research Contexts of 1 Undecene

Occurrence and Biological Roles of 1-Undecene in Natural Systems

This compound is found in nature, produced by different organisms, and plays various biological roles. Its presence has been detected in microbial cultures, as well as in the volatile profiles of certain plants and fungi. chemicalbook.comscientificlabs.comsigmaaldrich.comchemdad.comontosight.ai

Production by Microorganisms (e.g., Pseudomonas species, Bacillus, Jeotgalicoccus sp.)

Several bacterial species are known to produce this compound. Notably, it is a ubiquitous hydrocarbon semivolatile metabolite in the genus Pseudomonas. nih.govpnas.org Studies have identified Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas putida, Pseudomonas brassicacearum, and Pseudomonas poae as producers of this compound. pnas.orgoup.comasm.orgoup.comnih.govresearchgate.net Bacillus strains have also been identified as 1-alkene producers, with this compound being a major component. oup.comoup.comnih.gov Jeotgalicoccus sp. ATCC 8456 is another bacterium that produces 1-alkenes, including this compound, via the fatty acid decarboxylase OleTJE. oup.comoup.comnih.govresearchgate.netdntb.gov.ua

The biosynthesis of this compound in Pseudomonas involves a single gene, undA, which encodes a nonheme iron oxidase. nih.govpnas.org This enzyme converts medium-chain fatty acids (C10–C14), such as lauric acid (C12), into their corresponding terminal olefins through an oxygen-activating, nonheme iron-dependent mechanism involving β-hydrogen abstraction. nih.govpnas.org Feeding lauric acid to Pseudomonas cultures has been shown to result in the production of this compound. nih.govpnas.org Similarly, targeted feeding of fatty acids has been shown to direct the in vivo production of specific 1-alkenes, including this compound, in Jeotgalicoccus sp. ATCC 8456 and Pseudomonas putida. oup.comoup.comnih.govresearchgate.net For instance, lauric acid feeding enabled this compound production up to 3.05 mg l−1 in Jeotgalicoccus sp. ATCC 8456 and enhanced its production by 105% in Pseudomonas putida 1T1 (1.10 mg l−1). oup.comoup.comnih.govresearchgate.net

Data on this compound production by select bacterial strains without fatty acid supplementation is presented in the table below:

| Bacterial Strain | Identified Gene(s) | 1-C11 (µM) |

| Bacillus thuringiensis 3R2-29 | Not specified | 0.06 - 0.17 |

| Pseudomonas aeruginosa QC14-3-8 | Not specified | 0.06 - 0.17 |

| Pseudomonas brassicacearum L13-6-12 | undA, undB | 0.06 - 0.17 |

| Pseudomonas brenneri Baz30 | undA, undB | 0.06 - 0.17 |

| Pseudomonas canadensis Baz53 | undA, undB | 0.06 - 0.17 |

| Pseudomonas poae RE*1-1-14 | undA, undB | 1.07 ± 0.34 |

| Pseudomonas putida 1T1 | undA, undB | 0.52 ± 0.37 |

| Jeotgalicoccus sp. ATCC 8456 | oleTJE | Not specified (produces other alkenes) |

Note: The concentration range for several Pseudomonas and Bacillus strains was reported together (0.06 to 0.17 mg l−1, equivalent to 0.39–1.07 µM). oup.comoup.comnih.gov

As a Volatile Organic Compound (VOC) in Microbial Communication

This compound functions as a volatile organic compound (VOC) in microbial communication. nih.govnih.govfrontiersin.org Pseudomonas fluorescens MFE01, for example, uses this compound emission for aerial communication. nih.govnih.govfrontiersin.org This highlights a role for VOCs, including this compound, as communication signals in the rhizosphere, an area considered understudied compared to quorum sensing based on N-acyl homoserine lactones. nih.govnih.gov The emission of this compound by P. fluorescens MFE01 contributes to the aerial inhibition of Legionella pneumophila growth. nih.govnih.govresearchgate.net Research indicates that this compound can serve as an intraspecific communication signal in bacteria. nih.govnih.gov

Role as a Biomarker (e.g., for Pseudomonas aeruginosa)

This compound has been identified as a biomarker for Pseudomonas aeruginosa, a significant human pathogen. nih.govpnas.orgcenmed.comthermofisher.com Analysis of volatile metabolites produced by P. aeruginosa strains revealed the presence of this compound. cdnsciencepub.com All tested P. aeruginosa strains produced a distinctive profile of headspace metabolites, including this compound, after a relatively short incubation period (5 hours). cdnsciencepub.com This suggests that the detection of this compound could potentially serve as a rapid method for identifying P. aeruginosa. cdnsciencepub.com

Contribution to Biofilm Formation and Bacterial Interactions

This compound has been implicated in contributing to biofilm formation and bacterial interactions. In Pseudomonas fluorescens MFE01, this compound emission is positively associated with biofilm maturation capacity. researchgate.net A study involving a mutant of P. fluorescens MFE01 affected in the undA gene, responsible for this compound synthesis, demonstrated impaired biofilm maturation. nih.govfrontiersin.org Exposure of this mutant to the volatile compounds emitted by the wild-type strain restored the biofilm maturation process, indicating the role of this compound in this phenomenon. nih.govfrontiersin.org

Beyond intraspecific communication and biofilm development, this compound also mediates inter-kingdom interactions. embopress.org It has been shown to affect the oomycete Phytophthora infestans and plants. embopress.org Pseudomonas strains that produce volatiles inducing growth inhibition of P. infestans were found to emit this compound. asm.org Pure this compound significantly reduced the mycelial growth, sporangium formation, germination, and zoospore release of P. infestans in a dose-dependent manner. asm.org Furthermore, this compound produced by P. aeruginosa acts as an olfactory signal for Caenorhabditis elegans, inducing both flight and fight responses in the nematode. embopress.orgembopress.org This volatile activates nematode odor sensory neurons and can induce immune effectors specific to P. aeruginosa. embopress.org Pre-exposure to this compound can even enhance the survival of C. elegans against subsequent infection with P. aeruginosa. embopress.org

Presence in Plant Essential Oils and Mushroom Species

In addition to microbial production, this compound is also found in the essential oils of certain plants and mushroom species. chemicalbook.comscientificlabs.comsigmaaldrich.comchemdad.com It is a constituent of the essential oil from Farfugium japonicum. chemicalbook.comscientificlabs.comsigmaaldrich.comchemdad.comcenmed.com In Emilia sonchifolia, an Asteraceae species, this compound was found to be a dominant compound in the essential oil, present at a concentration of 41.9%. nih.govresearchgate.net Pseudomonas tolaasii, a bacterial pathogen of various mushroom species, produces volatile substances including this compound. frontiersin.org When tested individually, pure this compound induced similar effects on mushroom mycelia and basidiome tissue blocks as the natural volatile blend produced by P. tolaasii, including mycelial growth inhibition and brown discoloration. frontiersin.org

Ecological and Biotechnological Implications of Biologically Produced this compound

The biological production of this compound has significant ecological and biotechnological implications. Ecologically, its role as a VOC in microbial communication and inter-kingdom interactions suggests its importance in shaping microbial communities and influencing the interactions between bacteria, fungi, oomycetes, nematodes, and potentially plants in various environments like the rhizosphere. asm.orgnih.govnih.govfrontiersin.orgresearchgate.netembopress.orgembopress.org Its antagonistic properties against plant pathogens like Phytophthora infestans highlight its potential in natural disease suppression. asm.orgoup.com

From a biotechnological perspective, the microbial biosynthesis of this compound presents opportunities for sustainable production of this valuable hydrocarbon. nih.govpnas.orgoup.comoup.comnih.govresearchgate.net this compound is an important platform chemical and a potential "drop-in" biofuel due to its properties. nih.govoup.comoup.comnih.gov It can also serve as a precursor for commodity chemicals like lubricants, pesticides, polymers, and detergents. nih.gov Elucidating the biosynthetic pathways, such as the role of the undA gene in Pseudomonas and oleTJE in Jeotgalicoccus, provides a basis for engineering microorganisms for enhanced this compound production from renewable resources. nih.govpnas.orgoup.comoup.comnih.govresearchgate.net Engineered strains of Acinetobacter baylyi ADP1 have been developed to produce this compound from various carbon sources, including organic acids derived from the breakdown of biomass like cellulose (B213188) and lignin. frontiersin.orgresearchgate.netresearchgate.net This demonstrates the potential for utilizing microbial processes to convert renewable feedstocks into this compound for industrial applications. frontiersin.orgresearchgate.net

Antifungal and Antimicrobial Properties